
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the field of scientific research for its potential as a pain reliever. EMA-401 is a small molecule drug that targets the angiotensin II type 2 receptor (AT2R) in the nervous system, which has been shown to play a role in pain signaling and perception.
Applications De Recherche Scientifique
1. Anticonvulsant and Antidepressant Activities
- Research on indoline derivatives including N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide has highlighted their potential in treating neurological conditions. A study by Zhen et al. (2015) found that derivatives of this compound showed significant anticonvulsant and antidepressant activities in animal models (Zhen et al., 2015).
2. Anti-Inflammatory Potential
- Nikalje, Hirani, and Nawle (2015) synthesized novel derivatives of 2-oxoindolin-2-yl acetamide, which demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. These findings suggest a potential application in developing new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
3. Antimicrobial Properties
- Debnath and Ganguly (2015) synthesized and evaluated several N-aryl acetamide derivatives of 2-oxoindolin for their antibacterial and antifungal activities. Some compounds showed promising results against pathogenic microorganisms, indicating the potential for antimicrobial applications (Debnath & Ganguly, 2015).
4. Anticancer Activity
- A recent study by Zhang et al. (2023) focused on synthesizing derivatives of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide, which displayed potent anticancer activity against A549 and K562 cells. This suggests the potential use of these compounds in cancer therapy (Zhang et al., 2023).
5. Neurotransmitter Imbalance Correction
- Lutsenko et al. (2017) investigated the effects of a related compound on the monoaminergic system in rats subjected to experimental neurosis. Their research indicated that these derivatives could potentially correct neurotransmitter imbalances, relevant for treating anxiety disorders (Lutsenko et al., 2017).
6. Chemoselective Synthesis
- Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. This study highlights the potential of these compounds in facilitating selective chemical synthesis, relevant in pharmaceutical manufacturing (Magadum & Yadav, 2018).
7. Chemical Differentiation in Cancer Therapy
- Research on hexamethylenebis[acetamide] analogues, related to N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide, by Haces, Breitman, and Driscoll (1987) showed potential in inducing differentiation in tumor cells, suggesting possible applications in cancer treatment (Haces, Breitman, & Driscoll, 1987).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-21-17-8-7-16(11-15(17)12-19(21)23)20-18(22)10-14-6-4-5-13(2)9-14/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFCADHNVRQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


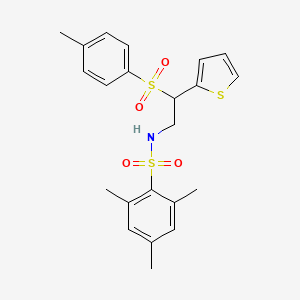
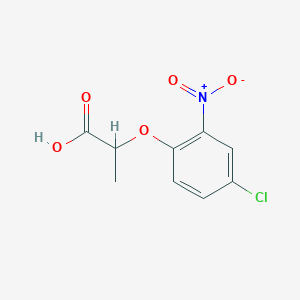

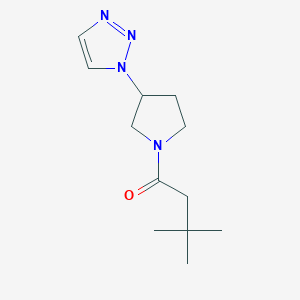
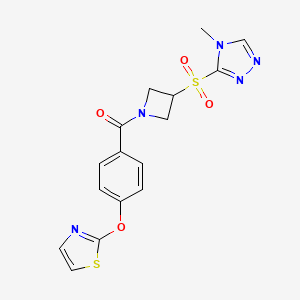
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
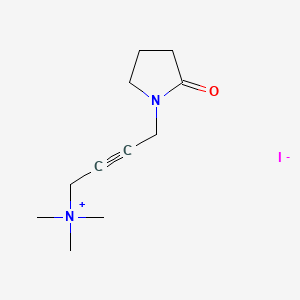
![2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618256.png)
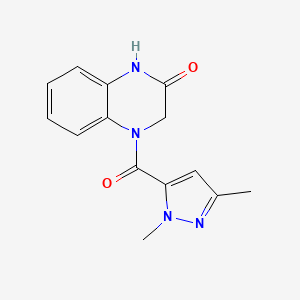

![6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2618259.png)
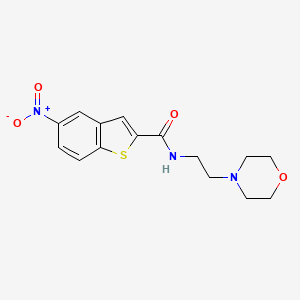
carbamoyl}propanoic acid](/img/structure/B2618265.png)